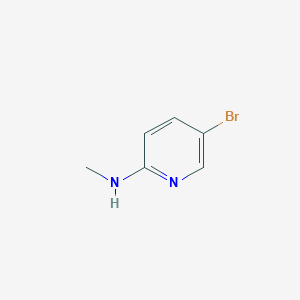

5-bromo-N-methylpyridin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-8-6-3-2-5(7)4-9-6/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPPOPZLVCZUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576241 | |

| Record name | 5-Bromo-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84539-30-0 | |

| Record name | 5-Bromo-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-N-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-bromo-N-methylpyridin-2-amine (CAS No. 84539-30-0)

This guide provides a comprehensive technical overview of 5-bromo-N-methylpyridin-2-amine, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, reactivity, and analytical characterization, underpinned by field-proven insights and established scientific principles.

Introduction: A Versatile Heterocyclic Intermediate

This compound is a substituted pyridine derivative recognized for its utility as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a bromine atom and a methylamino group on the pyridine ring, offers two distinct points for chemical modification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. This reactivity profile has positioned this compound as a valuable precursor in the development of novel therapeutic agents, especially in the realm of kinase inhibitors for oncology.[1]

The strategic placement of the bromine at the 5-position and the methylamino group at the 2-position influences the electronic properties of the pyridine ring, guiding its reactivity in subsequent synthetic transformations. Understanding the interplay of these functional groups is paramount for its effective utilization in multi-step synthetic campaigns.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a compound is fundamental to its safe handling and application in experimental work.

Core Properties

The key physicochemical data for this compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 84539-30-0 | ECHEMI[2] |

| Molecular Formula | C₆H₇BrN₂ | ChemicalBook[3] |

| Molecular Weight | 187.04 g/mol | ChemicalBook[3] |

| Boiling Point | 245 °C | ECHEMI[2] |

| Melting Point | 70-71 °C | ECHEMI[2] |

| Density | ~1.58 - 1.6 g/cm³ | ChemicalBook[4], ECHEMI[2] |

| Flash Point | 102 °C | ChemicalBook[4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | ChemicalBook[4] |

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[2][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[6] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]

First Aid Measures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[6]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[6]

-

Eye Contact: Rinse cautiously with water for several minutes.[6]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several routes, primarily involving nucleophilic aromatic substitution or N-alkylation. The choice of starting material and reaction conditions is critical for achieving high yield and purity.

Synthetic Pathway via N-Alkylation

One common and direct method involves the N-methylation of 2-amino-5-bromopyridine. This is an acid-base reaction followed by a nucleophilic substitution.

Caption: N-Alkylation of 2-amino-5-bromopyridine.

Expertise & Experience: The causality behind this experimental choice lies in the increased nucleophilicity of the amino group upon deprotonation. Sodium hydride (NaH) is a strong, non-nucleophilic base, making it ideal for generating the amide anion from 2-amino-5-bromopyridine without competing in the subsequent alkylation step. Anhydrous DMF is used as the solvent because it is polar aprotic, effectively solvating the sodium cation while not interfering with the highly reactive anion. Iodomethane is an excellent electrophile for this SN2 reaction due to iodine being a good leaving group.

Detailed Experimental Protocol: N-Alkylation

This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) to anhydrous DMF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Reactant Addition: Dissolve 2-amino-5-bromopyridine (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.

-

Trustworthiness Check: The evolution of hydrogen gas will be observed, indicating the formation of the sodium salt of the amine. This effervescence should cease upon complete deprotonation.

-

-

Alkylation: After the gas evolution subsides (typically 15-20 minutes), add iodomethane (1.0 equivalent) dropwise to the reaction mixture at 0 °C.[7]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3% Methanol in Dichloromethane), comparing against the starting material. The product should appear as a new, less polar spot.[7]

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of 5% aqueous ammonium chloride.[7]

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.[7]

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.[7]

Reactivity and Applications in Drug Discovery

The synthetic value of this compound is primarily derived from the reactivity of its bromine substituent in palladium-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds.

Key Reactions:

-

Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids to form biaryl structures.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Stille Coupling: Coupling with organostannanes.

These reactions are foundational in medicinal chemistry for assembling complex molecular architectures from simpler building blocks. For instance, the Suzuki coupling of a related compound, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids has been used to generate novel pyridine derivatives with potential biological activities.[5] This highlights the general utility of the bromopyridine scaffold in creating libraries of compounds for drug screening.

Analytical Characterization Workflow

Ensuring the identity and purity of this compound is critical for its use in subsequent research and development activities. A multi-technique approach is required for comprehensive characterization.

Caption: A logical workflow for analytical characterization.

Chromatographic Methods for Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the gold standard for determining the purity of non-volatile organic compounds.[8] A C18 column is typically effective for separating the target compound from starting materials and non-volatile byproducts.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile impurities. Due to the polarity of the amine, derivatization may sometimes be necessary to improve its chromatographic behavior.[8]

Spectroscopic Methods for Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the N-methyl protons. The splitting patterns and chemical shifts provide definitive evidence of the substitution pattern.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion peak (M⁺ and M+2), providing unambiguous confirmation of the presence of a single bromine atom.[8]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. Key vibrational bands would include N-H stretching, C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and the C-Br stretching frequency.[9]

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its utility is rooted in a stable, yet reactive, structure that allows for precise and versatile chemical modifications, particularly through modern cross-coupling chemistry. A comprehensive understanding of its synthesis, properties, and analytical characterization, as detailed in this guide, is essential for leveraging its full potential in the creation of novel, complex molecules. The methodologies and insights provided herein are designed to empower researchers to utilize this compound safely and effectively in their pursuit of new scientific discoveries.

References

-

Hossain, M. K., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

-

Yu, Z., et al. (2008). 5-Bromo-N-methylpyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o289. Available at: [Link]

-

PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-amine. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

-

PubChem. (n.d.). 5-bromo-N-butan-2-yl-N-methylpyridin-2-amine. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]

- 4. 84539-30-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound | 84539-30-0 [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

5-bromo-N-methylpyridin-2-amine chemical properties

An In-depth Technical Guide to 5-bromo-N-methylpyridin-2-amine: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated pyridine derivative that has emerged as a significant building block in the fields of organic synthesis and medicinal chemistry. Its structural arrangement, featuring a pyridine core, a reactive bromine atom, and a secondary amine, provides a versatile scaffold for constructing more complex molecular architectures. The bromine atom at the 5-position is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity makes it an invaluable intermediate in the synthesis of novel compounds, especially in the development of kinase inhibitors for targeted cancer therapy.[1]

This technical guide provides a comprehensive overview of the core chemical properties, spectroscopic data, synthesis, reactivity, and applications of this compound, designed for researchers, chemists, and drug development professionals.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂ | [2] |

| Molecular Weight | 187.04 g/mol | [2] |

| CAS Number | 84539-30-0 | [2] |

| Appearance | Brown Solid | [2] |

| Melting Point | 70-71 °C | [2] |

| Boiling Point | 245 °C | [2] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| Flash Point | 102 °C | [2] |

| Storage Conditions | Room temperature | [2] |

| XLogP3 | 1.9 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Spectroscopic Data Profile

Spectroscopic analysis is critical for the structural confirmation of this compound. While specific spectra for this exact compound are not universally published, the expected data based on its structure and data from analogous compounds are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would feature distinct signals for the protons on the pyridine ring and the N-methyl group. The aromatic protons would appear as doublets or doublets of doublets in the downfield region (typically δ 7.0-8.5 ppm). The N-methyl protons would present as a singlet or a doublet (if coupled to the N-H proton) in the upfield region (typically δ 2.5-3.5 ppm), and the N-H proton would appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show six distinct carbon signals. The carbons of the pyridine ring would resonate in the aromatic region (δ 100-160 ppm), with the carbon attached to the bromine atom (C5) being significantly influenced by the halogen. The N-methyl carbon would appear as a single peak in the aliphatic region (δ 25-40 ppm).

-

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight. Due to the presence of bromine, the molecular ion peak [M]⁺ would exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity (approximately 1:1 ratio) corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.[3] For this compound (C₆H₇BrN₂), this would result in peaks at m/z 186 and 188.[3]

Synthesis and Reactivity

Synthetic Routes

This compound is typically synthesized via nucleophilic aromatic substitution. A common and effective strategy involves the reaction of a di-halogenated pyridine with methylamine.

Workflow: Synthesis via Nucleophilic Aromatic Substitution

Sources

A Technical Guide to 5-bromo-N-methylpyridin-2-amine: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

5-bromo-N-methylpyridin-2-amine is a pivotal heterocyclic building block in modern medicinal chemistry. Its strategic substitution pattern—a nucleophilic secondary amine and a versatile bromine handle on a pyridine core—renders it an invaluable intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, outlines a validated synthetic protocol, details methods for analytical characterization, and explores its critical role in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic campaigns.

Core Physicochemical and Structural Properties

The utility of this compound stems from its distinct chemical features. The pyridine ring, a common scaffold in pharmaceuticals, is activated by the electron-donating N-methylamino group at the 2-position and simultaneously equipped for cross-coupling reactions by the bromine atom at the 5-position.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₇BrN₂ | [1][2][3] |

| Molecular Weight | 187.04 g/mol | [1][2][3][4][5] |

| CAS Number | 84539-30-0 | [2][3][4] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 70-71 °C | [2][3] |

| Boiling Point | ~245 °C | [2][3] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| pKa | 5.00 ± 0.10 (Predicted) |[2] |

The structural arrangement allows for selective and sequential functionalization. The secondary amine can participate in reactions such as acylation or alkylation, while the C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

Synthesis and Purification

The most prevalent and reliable synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a highly reactive 2-halopyridine precursor. The choice of a 2-fluoro or 2-chloro substituent is critical, as these positions on the pyridine ring are activated towards nucleophilic attack. The following protocol describes a common and scalable laboratory procedure.

Causality Behind Experimental Choices

The selection of 5-bromo-2-fluoropyridine as a starting material is strategic; the high electronegativity of fluorine makes the C2 position exceptionally electrophilic and susceptible to attack by methylamine. Tetrahydrofuran (THF) is an excellent solvent for this reaction, as it readily dissolves the starting material and is relatively inert under the reaction conditions. Running the reaction at room temperature is sufficient due to the high reactivity of the fluoropyridine, minimizing the formation of potential byproducts that could arise at elevated temperatures. The aqueous workup and extraction are designed to remove excess methylamine and any inorganic salts, while column chromatography provides the final, high-purity material required for subsequent sensitive applications like catalysis.

Detailed Experimental Protocol: Synthesis from 5-bromo-2-fluoropyridine

This protocol is adapted from established synthetic methods for this class of compounds[3].

Materials:

-

5-bromo-2-fluoropyridine

-

Methylamine solution (2M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Water (deionized)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for eluent

Procedure:

-

Reaction Setup: To a solution of 5-bromo-2-fluoropyridine (1.0 eq) in anhydrous THF, add a solution of methylamine in THF (2.0-3.0 eq) dropwise at room temperature under a nitrogen atmosphere.

-

Reaction Monitoring: Stir the mixture for 16-24 hours at ambient temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Extraction: Upon completion, add water to the reaction mixture. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Generalized scheme of this compound in cross-coupling reactions.

Key Intermediate for Kinase Inhibitors

This compound is frequently cited as a key intermediate in the synthesis of kinase inhibitors for cancer therapy.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyridine scaffold is a privileged structure for kinase binding, and the ability to rapidly diversify the molecule at the 5-position allows for the systematic exploration of the chemical space around the kinase active site to optimize potency and selectivity.

Safety, Handling, and Storage

Table 2: GHS Hazard Information

| Hazard Class | Code | Statement | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2] |

| STOT, Single Exposure | H335 | May cause respiratory irritation | [2]|

Handling Precautions:

-

Work in a well-ventilated area or a chemical fume hood. [6]* Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[2][7]

-

Avoid breathing dust, fumes, or vapors.[7]

-

Wash hands thoroughly after handling.[2]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[6][7]

-

If on Skin: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][7]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[6][8]

Storage:

-

Store in a tightly closed container in a cool, dry place.

-

Recommended storage conditions are often refrigerated (2-8°C) under an inert atmosphere.[2][5]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its capacity for strategic functionalization via cross-coupling chemistry make it a foundational component in the synthesis of novel therapeutics. A thorough understanding of its handling, synthesis, and reactivity is essential for any scientist aiming to construct the next generation of complex, biologically active molecules.

References

-

PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). 5-Bromo-N-methylpyrimidin-2-amine. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-5-methylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-bromo-5-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. 84539-30-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. CAS 84539-30-0 | 3H31-9-0Y | MDL MFCD08272096 | 5-Bromo-2-(N-methylamino)pyridine | SynQuest Laboratories [synquestlabs.com]

- 5. This compound [myskinrecipes.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to 5-bromo-N-methylpyridin-2-amine: Synthesis, Structure, and Application in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-bromo-N-methylpyridin-2-amine, a pivotal heterocyclic building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delineates the molecule's core physicochemical properties, provides a detailed, field-proven protocol for its synthesis via Nucleophilic Aromatic Substitution (SNAr), and explores its strategic application in the development of targeted therapeutics, with a particular focus on kinase inhibitors. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical principles and practical insights. All claims and protocols are substantiated with citations from authoritative sources to uphold the highest standards of scientific integrity.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous approved pharmaceutical agents.[1] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it an ideal framework for designing molecules that interact with biological targets. Among the vast array of pyridine derivatives, this compound (CAS No: 84539-30-0) has emerged as a particularly valuable intermediate.[2]

The strategic placement of its functional groups—a nucleophilic secondary amine at the 2-position, a reactive bromine atom at the 5-position, and the inherent electronic nature of the pyridine ring—offers a trifecta of chemical handles for synthetic elaboration. The bromine atom is an excellent leaving group, rendering the 5-position amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4] These reactions are fundamental in modern organic synthesis for constructing the complex molecular architectures required for potent and selective drug candidates.[3] This guide will provide an in-depth exploration of the synthesis, characterization, and strategic deployment of this versatile molecule.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective use in synthesis and process development. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 84539-30-0 | [5][6] |

| Molecular Formula | C₆H₇BrN₂ | [5] |

| Molecular Weight | 187.04 g/mol | [5] |

| Appearance | Brown Solid | [5] |

| Melting Point | 70-71 °C | [5] |

| Boiling Point | 245 °C | [5] |

| Density | 1.6 ± 0.1 g/cm³ | [5] |

| XLogP3 | 1.9 | [5] |

| Topological Polar Surface Area | 24.9 Ų | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

Note: While qualitative solubility in organic solvents is known, comprehensive quantitative solubility data is not widely available in public literature.

Synthesis and Mechanistic Rationale

The most common and regioselective synthesis of this compound involves the Nucleophilic Aromatic Substitution (SNAr) reaction between a 2,5-dihalopyridine and methylamine.[5] This section provides a detailed protocol and explains the underlying chemical principles that ensure the desired outcome.

Reaction Scheme

The synthesis proceeds by reacting a suitable 2,5-dihalopyridine, such as 5-bromo-2-chloropyridine, with methylamine.

Caption: Synthesis of this compound via SNAr.

Mechanistic Insight: The Basis for Regioselectivity

The key to this synthesis is the preferential attack of the methylamine nucleophile at the C2 position of the pyridine ring over the C5 position. This regioselectivity is a direct consequence of the electronic nature of the pyridine ring. The nitrogen atom in the ring is electron-withdrawing, which reduces the electron density at the ortho (C2, C6) and para (C4) positions, making them more electrophilic and thus more susceptible to nucleophilic attack.

The SNAr mechanism proceeds via a two-step addition-elimination sequence:

-

Nucleophilic Addition: The methylamine attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative ring nitrogen, providing significant stabilization.[7]

-

Elimination of Leaving Group: The aromaticity is restored by the elimination of the leaving group (in this case, the chloride ion), yielding the final product.

Attack at the C5 position is disfavored because the resulting intermediate cannot delocalize the negative charge onto the ring nitrogen, making it significantly less stable. This inherent electronic preference provides a reliable and self-validating system for synthesizing the desired C2-aminated product.

Caption: Simplified workflow of the SNAr mechanism.

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed for laboratory-scale synthesis.[5]

Materials and Reagents:

-

5-bromo-2-chloropyridine

-

Methylamine hydrochloride (CH₃NH₂·HCl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Microwave reactor vial

Procedure:

-

Reaction Setup: To a microwave reactor vial, add 5-bromo-2-chloropyridine (3g, 15.5 mmol), methylamine hydrochloride (3.16 g, 46.8 mmol), and DIPEA (8.17 mL, 46.8 mmol).

-

Microwave Irradiation: Seal the vial and heat the mixture to 170°C under microwave irradiation for 4 hours. Causality: Microwave heating accelerates the reaction rate significantly compared to conventional heating, reducing reaction times from many hours to a few.

-

Work-up: After cooling the reaction mixture to room temperature, dilute it with water and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine. Causality: The brine wash helps to remove residual water and water-soluble impurities from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by flash column chromatography on silica gel. A gradient of 70-80% ethyl acetate in hexane is an effective mobile phase.[5] Rationale: This solvent system provides good separation of the moderately polar product from non-polar starting materials and polar impurities.

-

Isolation: Combine the product-containing fractions and evaporate the solvent to afford this compound as a brown solid. The reported yield for this procedure is approximately 27.4%.[5]

Structural Characterization

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. A singlet for the N-methyl protons will appear upfield, and a broad signal for the N-H proton will also be present.

-

¹³C NMR: The spectrum should display six distinct carbon signals: five for the aromatic carbons of the pyridine ring and one for the methyl carbon.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the nearly 1:1 natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), providing definitive confirmation of the presence of one bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 3100-2800 cm⁻¹), and C=N/C=C stretching of the pyridine ring (around 1600-1400 cm⁻¹).[9]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

This compound is a highly sought-after intermediate in the synthesis of kinase inhibitors, a class of targeted therapies that have revolutionized the treatment of cancer and inflammatory diseases.[2][10] The 2-aminopyridine motif is a well-established "hinge-binding" element, capable of forming key hydrogen bonds within the ATP-binding pocket of many kinases.[1] The bromine at the C5 position provides a crucial synthetic handle for introducing larger, often aromatic, substituents that can occupy adjacent hydrophobic pockets, thereby increasing potency and modulating selectivity.

Role in PI3K Inhibitor Synthesis

The Phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for drug development.[11] Numerous PI3K inhibitors have been developed based on heterocyclic scaffolds. While direct synthesis of a marketed drug from this compound is not prominently documented, the closely related analog, 3-bromo-5-methylpyridin-2-amine, is a key starting material for a class of potent and selective pyridopyrimidinone PI3Kα inhibitors.[12][13]

The synthetic strategy involves using the aminopyridine core to construct a fused pyrimidinone ring system. The bromine atom is then utilized in a subsequent palladium-catalyzed coupling reaction (e.g., Heck reaction) to install further functionality. This highlights the strategic value of the bromo-aminopyridine scaffold in building complex, biologically active molecules.

Caption: Conceptual workflow for utilizing the title compound in kinase inhibitor synthesis.

Safety and Handling

This compound is classified as harmful if swallowed and is an irritant.[5] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust.

-

Storage: Store at room temperature in a tightly sealed container.[5]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth. Do not induce vomiting. Seek medical attention.

-

Inhalation: Move person to fresh air.

-

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its carefully arranged functional groups provide a robust and versatile platform for the synthesis of complex, high-value molecules. The inherent regioselectivity of its synthesis via Nucleophilic Aromatic Substitution provides a reliable and scalable route to this key intermediate. For medicinal chemists and drug development professionals, this compound is not merely a reagent but a strategic tool, enabling the rapid exploration of chemical space and the construction of novel therapeutics, particularly in the highly competitive and impactful field of kinase inhibition. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for any research program focused on the discovery of next-generation targeted therapies.

References

- BenchChem. (2025). Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.

- Hayakawa, M., et al. (2008). Synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives as novel PI3Kα/β inhibitors. Bioorganic & Medicinal Chemistry, 16(17), 8287-8298.

- BenchChem. (2025). An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition.

- BenchChem. (2025). Application Note: Derivatization of 2-Bromo-5-methylpyridin-4-amine for Library Synthesis.

- Danyang Nanjing David Anti Detection Technology Co Ltd. (2019). A kind of preparation method of 2- amino -5- bromopyridine. CN109748864A.

- Heffron, T. P., et al. (2022). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry, 65(17), 11641–11661.

- Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190.

- BenchChem. (2025). Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide.

- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.

- Zhang, G., et al. (2012). 5-Bromo-N-methylpyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o111.

- Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting.

- Zhejiang Medicine Co Ltd Xinchang Pharmaceutical Factory. (2010). Method for preparing 5-bromo-2-methylpyridine. CN101560183B.

-

PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-amine. Retrieved from [Link]

- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.

- Royal Society of Chemistry. (n.d.). Supporting Information for [Paper Title].

-

PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. Retrieved from [Link]

- Petra Pharma Corporation, Loxo Oncology, Inc., Eli Lilly and Company. (2021). Patent Application for selective PI3KαH1047R inhibitors.

- Danyang City Kaixin Auxiliary Factory. (2016). Preparation method of 2-amino-5-methyl-6-bromopyridine. CN105348181A.

- NCRD's Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION.

- BenchChem. (2025). An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. MedChemComm, 12(7), 1335-1343.

-

SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]

- Liu, Y., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(24), 127653.

- Patel, M. B., et al. (2018). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 8(3), 447-452.

-

Pearson Education. (2024). (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. Retrieved from [Link]

-

Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

- Mayr, H., et al. (2007). Nucleophilicities of Amines, Amino Acids and Pyridines.

- Eli Lilly and Company. (2005).

- Romero-Castro, A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123.

- Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.

-

Reddit. (2022). r/chemhelp - Chromotography with free amines?. Retrieved from [Link]

- Genentech, Inc. (2023). Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Organic Process Research & Development.

Sources

- 1. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. echemi.com [echemi.com]

- 6. CAS 84539-30-0 | 3H31-9-0Y | MDL MFCD08272096 | 5-Bromo-2-(N-methylamino)pyridine | SynQuest Laboratories [synquestlabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 11. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Whitepaper: A Technical Guide to the Regioselective Synthesis of 5-bromo-N-methylpyridin-2-amine from 2,5-dibromopyridine

Abstract

This technical guide provides an in-depth analysis of the synthetic strategies for producing 5-bromo-N-methylpyridin-2-amine, a pivotal building block in modern medicinal chemistry.[1][2] The synthesis commences from the commercially available precursor, 2,5-dibromopyridine. We will dissect the core chemical principles governing the regioselective mono-amination of this substrate, focusing on two predominant and highly effective methodologies: Nucleophilic Aromatic Substitution (SNAr) and the Palladium-Catalyzed Buchwald-Hartwig amination. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to guide methodology selection.

Introduction: The Strategic Importance of this compound

Substituted pyridines are ubiquitous scaffolds in pharmaceutical agents due to their ability to engage in critical hydrogen bonding interactions and serve as stable aromatic cores.[2] Among these, this compound has emerged as a high-value intermediate. Its structure incorporates a nucleophilic secondary amine, a pyridine ring, and a bromine atom at the 5-position. This bromine atom is strategically positioned for subsequent functionalization via cross-coupling reactions such as Suzuki, Stille, or Sonogashira, enabling the construction of complex molecular architectures.[3] This versatility makes it a cornerstone intermediate in the synthesis of various kinase inhibitors and other targeted therapeutics, including developmental drugs like the LSD1 inhibitor GSK2879552.[4][5][6]

The primary challenge in its synthesis from 2,5-dibromopyridine lies in achieving selective mono-amination at the C2 position, avoiding both diamination and incorrect regiochemistry. The inherent electronic properties of the pyridine ring are key to overcoming this challenge.

Mechanistic Rationale: Achieving Regioselectivity

The preferential reaction of methylamine at the C2 position of 2,5-dibromopyridine is a direct consequence of the electronic nature of the pyridine ring. The nitrogen atom is highly electronegative, exerting a powerful electron-withdrawing inductive effect. This effect renders the ortho (C2, C6) and para (C4) positions significantly more electron-deficient and thus more susceptible to nucleophilic attack than the meta (C3, C5) positions. Consequently, a nucleophile like methylamine will preferentially attack the C2 carbon over the C5 carbon.

Two primary mechanistic pathways can be exploited to achieve this transformation.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a two-step, addition-elimination mechanism.[7] The electron-deficient nature of the C2 position allows for the direct attack by methylamine.

-

Nucleophilic Attack: The lone pair of electrons on the methylamine nitrogen attacks the C2 carbon of the pyridine ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge, particularly onto the ring nitrogen atom.

-

Elimination & Rearomatization: The complex then collapses, expelling the bromide ion, which is an excellent leaving group. This step restores the aromaticity of the pyridine ring, yielding the final product.

This reaction is typically driven by heat, often under pressure or with the aid of microwave irradiation to accelerate the reaction rate.[8][9]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful transition-metal-catalyzed cross-coupling reaction for forming C-N bonds.[10][11] This method offers a complementary approach, often proceeding under milder thermal conditions than SNAr, though it requires an inert atmosphere and careful selection of catalyst components. The generally accepted catalytic cycle involves:[12][13]

-

Oxidative Addition: A low-valent Palladium(0) species, stabilized by phosphine ligands, undergoes oxidative addition into the C-Br bond at the more reactive C2 position of 2,5-dibromopyridine, forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The methylamine coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of this compound from the palladium center. This step forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of ligand is critical to the success of this reaction, influencing catalyst stability, reaction rate, and scope.[12][13]

Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution

This method leverages the efficiency of microwave heating to drive the reaction to completion in a significantly shorter timeframe compared to conventional heating.[9]

Materials & Equipment:

-

2,5-Dibromopyridine (1.0 eq.)

-

Methylamine solution (e.g., 40% in H₂O, 8M in EtOH, or 2M in THF) (3.0-5.0 eq.)

-

Solvent (e.g., Water, Ethanol, or N-Methyl-2-pyrrolidone (NMP))

-

Microwave reaction vessel (10-20 mL) with stir bar

-

Microwave synthesizer

-

Rotary evaporator, Separatory funnel, Standard glassware

-

Silica gel for column chromatography

Procedure:

-

To a 10 mL microwave reaction vessel containing a magnetic stir bar, add 2,5-dibromopyridine (e.g., 1.00 g, 4.22 mmol).

-

Add the chosen solvent (e.g., 5 mL of water).

-

Add the methylamine solution (e.g., 40% in water, 3.28 mL, 42.2 mmol, 10 eq.).

-

Securely seal the vessel with a septum cap.

-

Place the vessel in the cavity of the microwave synthesizer.

-

Irradiate the mixture at a set temperature of 150-200 °C for 1-3 hours.[8] Monitor the internal pressure to ensure it remains within the safe operating limits of the vessel.

-

After the reaction is complete (monitored by TLC or LC-MS), allow the vessel to cool to room temperature.

-

Quench the reaction mixture by carefully adding it to 50 mL of water.

-

Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pure this compound.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol requires strict anaerobic conditions to protect the oxygen-sensitive palladium catalyst.

Materials & Equipment:

-

2,5-Dibromopyridine (1.0 eq.)

-

Methylamine solution (2M in THF, 1.2-1.5 eq.)

-

Palladium(II) Acetate (Pd(OAc)₂) (1-3 mol%) or a suitable precatalyst

-

Phosphine Ligand (e.g., XPhos, RuPhos, or BINAP) (2-6 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4-2.0 eq.)

-

Anhydrous Toluene or Dioxane

-

Schlenk flask or oven-dried vial, Inert gas (Argon or Nitrogen) line, Syringes

-

Standard work-up and purification equipment

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere of argon, add Pd(OAc)₂ (e.g., 0.047 g, 0.21 mmol, 5 mol%), the phosphine ligand (e.g., XPhos, 0.201 g, 0.42 mmol, 10 mol%), and sodium tert-butoxide (e.g., 0.81 g, 8.44 mmol, 2.0 eq.).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene (e.g., 20 mL) via syringe. Stir the mixture for 10 minutes.

-

Add 2,5-dibromopyridine (1.00 g, 4.22 mmol, 1.0 eq.).

-

Add the methylamine solution (2M in THF, 2.53 mL, 5.06 mmol, 1.2 eq.) dropwise via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench by adding 20 mL of water.

-

Extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the desired compound.

Comparative Analysis of Synthetic Methods

The choice between SNAr and Buchwald-Hartwig amination depends on several factors including available equipment, substrate sensitivity, and scale.

| Feature | Microwave-Assisted SNAr | Buchwald-Hartwig Amination |

| Mechanism | Addition-Elimination | Pd-Catalyzed Cross-Coupling |

| Catalyst | None (Thermal) | Palladium catalyst and phosphine ligand |

| Reagents | Excess methylamine | Near-stoichiometric amine, strong base |

| Conditions | High Temperature (150-200°C), High Pressure | Moderate Temperature (80-100°C), Inert Atmosphere |

| Reaction Time | Fast (1-3 hours) | Moderate (4-16 hours) |

| Advantages | Operationally simple, no catalyst cost/removal | High functional group tolerance, milder temperatures |

| Disadvantages | High temperatures/pressures, requires excess amine | Requires inert conditions, catalyst cost, potential for heavy metal contamination |

Workflow Visualization

The following diagram illustrates the synthetic pathways from the starting material to the final product.

Caption: Synthetic pathways to this compound.

Conclusion

The synthesis of this compound from 2,5-dibromopyridine is a well-defined process achievable through distinct, reliable methodologies. The regioselective outcome is robustly controlled by the inherent electronic properties of the pyridine scaffold. For rapid synthesis and operational simplicity, particularly at the discovery scale, microwave-assisted SNAr is an excellent choice. For larger scale syntheses or with substrates sensitive to high temperatures, the Buchwald-Hartwig amination provides a powerful, albeit more complex, alternative. A thorough understanding of the underlying mechanisms and practical considerations detailed in this guide will enable researchers to confidently select and execute the optimal synthetic route for their specific needs.

References

-

ResearchGate. (n.d.). Synthesis of lysine-specific demethylase-1 (LSD) inhibitor GSK2879552. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of LSD‐1inhibitor GSK2879552 precursor 62 l by reductive.... Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

PMC - NIH. (n.d.). 5-Bromo-N-methylpyrimidin-2-amine. Retrieved from [Link]

-

PMC - NIH. (n.d.). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Retrieved from [Link]

-

Ningbo Innopharmchem Co.,Ltd. (n.d.). The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of GSK2879552. Retrieved from [Link]

-

MIT Open Access Articles. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]

-

PubMed. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

-

HETEROCYCLES. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Retrieved from [Link]

-

Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 13. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 5-bromo-N-methylpyridin-2-amine in Organic Solvents: A Technical Guide

An In-depth Technical Guide for Researchers

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that dictates its behavior in synthetic reactions, purification schemes, and final formulation. This guide provides a comprehensive technical overview of the solubility characteristics of 5-bromo-N-methylpyridin-2-amine (CAS No. 84539-30-0). Due to the limited availability of public, quantitative solubility data, this document emphasizes the theoretical principles governing its solubility, its key physicochemical properties, and provides a robust, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, chemists, and drug development professionals who handle this compound or structurally similar molecules.

Introduction: The Critical Role of Solubility

This compound is a substituted pyridine derivative, a structural motif frequently encountered in medicinal chemistry and materials science. Understanding its solubility is not an academic exercise; it is a fundamental prerequisite for its effective application. Poor solubility can impede reaction kinetics, complicate product isolation, and present significant challenges during formulation, ultimately affecting bioavailability and therapeutic efficacy.[1] This guide serves to bridge the gap in available data by providing a predictive analysis based on molecular structure and a definitive method for its measurement.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physical and chemical properties. The key descriptors for this compound are summarized in Table 1.

| Property | Value | Source |

| CAS Number | 84539-30-0 | [2][3] |

| Molecular Formula | C₆H₇BrN₂ | [2] |

| Molecular Weight | 187.04 g/mol | [2][4] |

| Appearance | White to Off-White Solid | [4] |

| Melting Point | 70-71 °C | [2][4] |

| Predicted pKa | 5.00 ± 0.10 | [4] |

| Predicted XLogP3 | 1.9 | [5] |

| Topological Polar Surface Area | 24.9 Ų | [5] |

| Hydrogen Bond Donor Count | 1 (from the N-H group) | [5] |

| Hydrogen Bond Acceptor Count | 2 (from the pyridine N and amine N) | [5] |

Expert Analysis of Properties:

-

The solid state at room temperature and a moderate melting point of 70-71 °C suggest that the crystal lattice energy, which must be overcome for dissolution to occur, is not excessively high.

-

The XLogP3 value of 1.9 indicates a moderate degree of lipophilicity (oil/fat solubility) balanced with some hydrophilicity. This suggests that the compound will not be exclusively soluble in highly nonpolar or highly polar solvents but will likely require solvents of intermediate polarity.

-

The presence of one hydrogen bond donor and two acceptors is significant.[5] This allows the molecule to interact favorably with protic solvents (like alcohols) and polar aprotic solvents that can accept hydrogen bonds (like DMSO or DMF).

-

The Topological Polar Surface Area (TPSA) of 24.9 Ų is relatively low, which generally correlates with good membrane permeability but also points towards a molecule that isn't dominated by polar interactions.

Theoretical Solubility Profile & Solvent Selection

The foundational principle of "like dissolves like" governs solubility. Based on the physicochemical properties, we can predict the solubility behavior of this compound across different solvent classes.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the compound's own hydrogen bonding capabilities, moderate to good solubility is expected. Existing data qualitatively confirms "slight" solubility in Methanol.[4] Ethanol is expected to behave similarly. Water, being highly polar, is expected to be a poorer solvent due to the compound's brominated aromatic ring and moderate lipophilicity.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dielectric constants and are hydrogen bond acceptors. They are excellent at solvating polar molecules. DMSO, in particular, is a powerful solvent for a wide range of compounds. The reported "slight" solubility in DMSO is somewhat lower than might be expected but indicates some affinity.[4] Dichloromethane (DCM) and Ethyl Acetate, being less polar, are also likely to be effective solvents.

-

Nonpolar Solvents (e.g., Hexanes, Toluene): These solvents lack significant polarity and cannot engage in hydrogen bonding. Due to the polar amine and pyridine functionalities of the solute, solubility is predicted to be very low in aliphatic solvents like hexanes. Toluene, with its aromatic ring, may show slightly better (but still poor) solubility due to potential π-π stacking interactions.

This theoretical analysis is visually summarized in the diagram below.

Caption: Factors influencing the solubility of this compound.

Experimental Protocol: Thermodynamic Solubility Determination

The most reliable method for determining the true equilibrium solubility of a compound is the shake-flask method .[6] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound, providing a thermodynamic value that is critical for downstream applications.[1][7]

4.1. Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a duration sufficient to allow the system to reach equilibrium. Once equilibrium is established, the undissolved solid is removed, and the concentration of the dissolved compound in the resulting saturated supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

4.2. Materials & Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials (e.g., 2-4 mL) with screw caps

-

Orbital shaker or vial rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a suitable column (e.g., C18)

4.3. Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound into a glass vial. A good starting point is to add enough solid so that a significant portion will visibly remain undissolved (e.g., 5-10 mg per 1 mL of solvent).[8] Prepare each solvent experiment in triplicate for statistical validity.

-

Causality Check: Using an excess of solid is crucial to ensure that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.[6]

-

-

Equilibration:

-

Precisely add a known volume of the chosen solvent (e.g., 1.0 mL) to each vial.

-

Securely cap the vials and place them on an orbital shaker or rotator.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for at least 24 hours.[7] For compounds that are poorly soluble or slow to dissolve, longer equilibration times (48-72 hours) may be necessary.[6]

-

Causality Check: A 24-hour period is generally sufficient for most compounds to reach equilibrium. It is advisable to test multiple time points (e.g., 24h and 48h) during initial studies to confirm that equilibrium has indeed been reached (i.e., the measured concentration does not increase with time).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the bulk of the solid settle.

-

To remove all undissolved particulates, filter the supernatant through a 0.22 µm syringe filter directly into a clean collection vial.[8] Alternatively, centrifuge the samples at high speed and carefully collect an aliquot of the clear supernatant.

-

Causality Check: Filtration or centrifugation is a critical step. Failure to remove all micro-particulates will lead to an overestimation of the true solubility. The filter material should be chemically compatible with the solvent used.

-

-

Analysis (Quantification by HPLC):

-

Immediately dilute the filtered, saturated solution with an appropriate solvent (typically the mobile phase or a component of it) to a concentration that falls within the linear range of a pre-established calibration curve.[8] A series of dilutions (e.g., 10-fold, 100-fold, 1000-fold) may be necessary.

-

Prepare a multi-point calibration curve using accurately weighed standards of this compound.

-

Analyze the diluted samples and standards by HPLC-UV.

-

Calculate the concentration of the diluted sample against the calibration curve.

-

-

Calculation:

-

Determine the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.[8]

-

Express the final solubility in appropriate units, such as mg/mL or mmol/L (mM).

-

Calculate the mean and standard deviation for the triplicate measurements.

-

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles conforming to EN166, and a lab coat.[9]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid the formation and inhalation of dust.[9]

-

Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere.[2]

Conclusion

References

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- BenchChem. (n.d.). Application Note: A Step-by-Step Protocol for Determining the Solubility of Torcitabine.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 5-AMINO-3-BROMO-2-METHYLPYRIDINE.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

-

PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-amine. Retrieved from [Link].

- ECHEMI. (n.d.). This compound Formula.

- ECHEMI. (n.d.). 5-Bromo-6-methyl-2-pyridinamine SDS, 42753-71-9 Safety Data Sheets.

- ChemicalBook. (n.d.). This compound.

Sources

- 1. evotec.com [evotec.com]

- 2. 84539-30-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. CAS 84539-30-0 | 3H31-9-0Y | MDL MFCD08272096 | 5-Bromo-2-(N-methylamino)pyridine | SynQuest Laboratories [synquestlabs.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 5-bromo-N-methylpyridin-2-amine: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 5-bromo-N-methylpyridin-2-amine, a key intermediate in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physical and chemical properties, synthesis methodologies, reactivity, and potential applications, with a strong emphasis on scientific integrity and practical utility.

Core Molecular Characteristics

This compound is a substituted pyridine derivative with the chemical formula C₆H₇BrN₂.[1] Its structure, featuring a bromine atom at the 5-position and a methylamino group at the 2-position of the pyridine ring, imparts a unique combination of reactivity and electronic properties that are highly valuable in the synthesis of complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇BrN₂ | [1][2] |

| Molecular Weight | 187.04 g/mol | [1][2] |

| Melting Point | 70-71 °C | [1][2] |

| Boiling Point | 245 °C | [1][2] |

| Density | 1.581 g/cm³ | [1][2] |

| Flash Point | 102 °C | [1] |

| Appearance | White to Off-White Solid | [3] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |

| pKa | 5.00 ± 0.10 (Predicted) | [3] |

| XLogP3 | 1.9 | [1] |

These properties suggest that this compound is a stable, solid compound under standard conditions, with moderate lipophilicity. Its predicted pKa indicates it is a weak base.

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Synthesis from 2-amino-5-bromopyridine

A common and straightforward method involves the methylation of 2-amino-5-bromopyridine.[2] This reaction is a nucleophilic substitution where the amino group of the starting material acts as a nucleophile, attacking an electrophilic methyl source.

Experimental Protocol:

-

Preparation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF), add 2-amino-5-bromopyridine in portions at room temperature. The addition should be controlled to manage the evolution of hydrogen gas.

-

Deprotonation: Stir the resulting mixture for approximately 15 minutes to allow for the complete deprotonation of the amino group, forming the corresponding sodium salt.

-

Methylation: Add iodomethane (methyl iodide) to the reaction mixture.

-

Reaction: Stir the reaction mixture overnight at room temperature.

-

Work-up: Quench the reaction with a 5% aqueous solution of ammonium chloride (NH₄Cl) and extract the product with dichloromethane (CH₂Cl₂).

-

Purification: Combine the organic phases, wash with brine, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel.[2]

Causality Behind Experimental Choices:

-

Sodium Hydride (NaH): A strong base is required to deprotonate the weakly acidic amino group of 2-amino-5-bromopyridine, thereby increasing its nucleophilicity.

-

Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction without interfering with the strong base.

-

Iodomethane: A highly reactive methylating agent is chosen to ensure efficient methylation.

-

Aqueous NH₄Cl Quench: This step neutralizes any unreacted NaH and provides a proton source to quench the reaction.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications in Drug Discovery

The presence of the bromine atom on the pyridine ring makes this compound a versatile building block for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki Cross-Coupling Reactions

This compound can participate in Suzuki cross-coupling reactions with various arylboronic acids to generate a diverse range of substituted pyridine derivatives.[4] These reactions are fundamental in medicinal chemistry for the construction of biaryl structures, which are common motifs in many drug molecules.

General Protocol for Suzuki Cross-Coupling:

-

Reaction Setup: In a reaction vessel, combine this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄).

-

Solvent: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Reaction Conditions: Heat the mixture at a temperature ranging from 85 to 95 °C for several hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture, filter, and extract the product with an organic solvent. The product is then purified using standard techniques like column chromatography.[4]

Significance in Drug Development:

The ability to readily undergo such coupling reactions makes this compound a valuable intermediate in the synthesis of kinase inhibitors for cancer treatment and other pharmaceuticals.[5][6][7] The pyridine core is a common scaffold in many biologically active compounds.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure. Key expected signals would include:

-

Aromatic protons on the pyridine ring.

-

A signal for the N-H proton of the methylamino group.

-

A signal for the methyl protons.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Expected characteristic absorption bands include:

-

N-H stretch: A single, weak to medium band in the region of 3350-3310 cm⁻¹ for the secondary amine.[12]

-

C-N stretch (aromatic amine): A strong band in the region of 1335-1250 cm⁻¹.[12]

-

N-H wag: A broad band in the region of 910-665 cm⁻¹.[12]

-

Aromatic C-H and C=C stretches: In their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak (M+) for C₆H₇BrN₂ would be around m/z 186 and 188 with an approximate 1:1 ratio due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). A high-resolution mass spectrum would confirm the exact mass.[2]

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[1][3]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13][14]

-

Handling: Handle in a well-ventilated area to avoid inhalation of dust or vapors.[13]

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.[1]

First Aid Measures:

-